molecular formula C15H18O6 B8566059 Diethyl 2-(4-methylphenoxy)-3-oxobutanedioate CAS No. 93697-31-5

Diethyl 2-(4-methylphenoxy)-3-oxobutanedioate

Cat. No. B8566059
CAS RN: 93697-31-5
M. Wt: 294.30 g/mol
InChI Key: MFJYJLZXKHPDFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-(4-methylphenoxy)-3-oxobutanedioate is a useful research compound. Its molecular formula is C15H18O6 and its molecular weight is 294.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diethyl 2-(4-methylphenoxy)-3-oxobutanedioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2-(4-methylphenoxy)-3-oxobutanedioate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

93697-31-5

Product Name

Diethyl 2-(4-methylphenoxy)-3-oxobutanedioate

Molecular Formula

C15H18O6

Molecular Weight

294.30 g/mol

IUPAC Name

diethyl 2-(4-methylphenoxy)-3-oxobutanedioate

InChI

InChI=1S/C15H18O6/c1-4-19-14(17)12(16)13(15(18)20-5-2)21-11-8-6-10(3)7-9-11/h6-9,13H,4-5H2,1-3H3

InChI Key

MFJYJLZXKHPDFQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C(=O)OCC)OC1=CC=C(C=C1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A sample of ethanol-free sodium ethoxide was prepared by dissolving sodium (3.0 g, 0.13 mole) in ethanol (50 ml) and then evaporating off the excess solvent. The last traces of ethanol were removed by the addition of dry toluene (50 ml), followed by evaporation to dryness. A stirred suspension of the white solid in dry ether (150 ml) under nitrogen, was treated dropwise with diethyl oxalate (17.6 ml, 0.13 mole) and the yellow solution allowed to stir for 21/2 hours at room temperature. A solution of the ethyl phenoxyacetate (0.13 mole, (D28)) in dry ether (50 ml) was added dropwise and the reaction mixture was left to stir overnight, before pouring into water (500 ml). The aqueous layer was separated, washed with ether (1×150 ml) and then acidified with dilute hydrochloric acid. The aqueous mixture was extracted with ether (3×150 ml) and the organic solution then washed with water (2×150 ml), dried (MgSO4) and evaporated to dryness to give the title compound as a yellow oil (28 g, 73%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
17.6 mL
Type
reactant
Reaction Step Two
Quantity
0.13 mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
73%

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